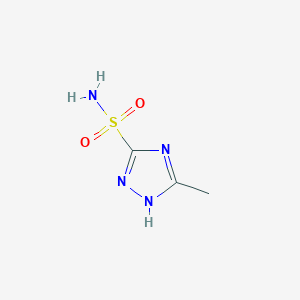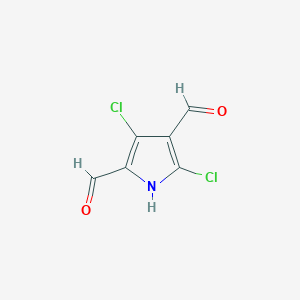
3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde is a chemical compound with the molecular formula C6H3Cl2NO2 . It has a molecular weight of 192 and is a solid in its physical form . The compound’s IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3Cl2NO2/c7-5-3 (1-10)6 (8)9-4 (5)2-11/h1-2,9H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Chemical Reactions and Derivatives
The compound 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde participates in various chemical reactions, particularly with secondary amines. It undergoes condensation with the 2-carbaldehyde group to yield methylene-substituted pyrroles. Moreover, its N-alkyl derivatives can undergo substitution of the 5-chloro group, leading to the formation of 5-substituted pyrroles (Zaytsev et al., 2005).
Synthesis of Pyrrole Derivatives
There is a notable interest in synthesizing various pyrrole derivatives using this compound. One approach includes hydrolysis processes that produce 3-substituted and 3,4-disubstituted pyrrole-2,5-dicarbaldehydes (Cadamuro et al., 1996). A similar synthesis method has been reported with a focus on generating pyrrole-2,5-dicarbaldehyde and its various derivatives (Cadamuro et al., 1993).
Applications in Porphyrin Synthesis
The compound plays a role in the synthesis of porphyrins, where it is used in a ‘3 + 1’ acid-catalytic condensation with tripyrranes. This method facilitates the creation of vic-dipropionic ester porphyrins and vic-diacrylic ester porphyrins (Boudif & Momenteau, 1996).
Formation of Metal Complexes
Research also shows the utility of this compound in the formation of metal complexes. This includes the synthesis of antiferromagnetic binuclear nickel complexes, demonstrating its role in complex coordination chemistry (Chernyadyev et al., 2001).
Formation of Single Molecule Magnets
Furthermore, derivatives of this compound have been used in creating single molecule magnets. For instance, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been employed in coordinating paramagnetic transition metal ions to produce a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Mechanism of Action
The compound also contains two aldehyde groups, which are highly reactive and can form covalent bonds with various biological targets. Aldehydes can react with nucleophilic groups in proteins, such as the side chains of lysine, cysteine, and histidine residues, potentially altering the protein’s function .
The dichloro substituents on the pyrrole ring may also influence the compound’s reactivity and biological activity. Chlorine atoms are electron-withdrawing, which can increase the electrophilicity of the aldehyde groups and the pyrrole ring, potentially enhancing their reactivity with biological targets .
properties
IUPAC Name |
3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-5-3(1-10)6(8)9-4(5)2-11/h1-2,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAGUHKVWPKZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NC(=C1Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

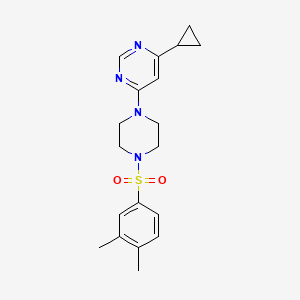
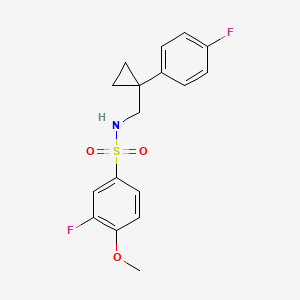
![4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B2710434.png)

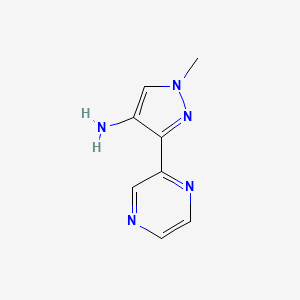
![2-[[6-Amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2710437.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710441.png)


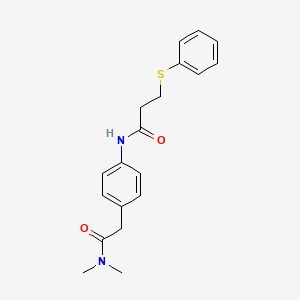
![2-(benzo[d]thiazol-2-ylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2710446.png)
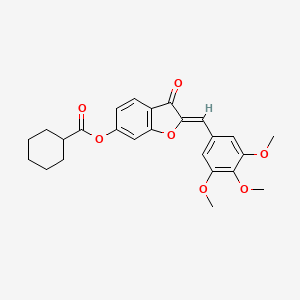
![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)
